molecular formula C23H19ClN2O3S B2366372 (3E)-1-benzyl-3-{[(2-chlorobenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 893316-11-5

(3E)-1-benzyl-3-{[(2-chlorobenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Cat. No. B2366372
CAS RN: 893316-11-5
M. Wt: 438.93
InChI Key: QRELPWMUPPUUSI-PXLXIMEGSA-N
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Description

Synthesis Analysis

The reactivity of 1,2-benzoxathiin-4(3H)-one 2,2-dioxide was studied in multicomponent type reactions for the first time, namely, in a three-component interaction with active methylene nitriles and aromatic aldehydes in order to construct condensed 2-amino-4H-pyran derivatives . The reaction outcome strongly depended on the nature of an active methylene nitrile and an arenecarbaldehyde .


Molecular Structure Analysis

The IUPAC name for this compound is "(3E)-3-[[(2-chlorophenyl)methylamino]methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one".


Chemical Reactions Analysis

The reactivity of 1,2-benzoxathiin-4(3H)-one 2,2-dioxide was studied in multicomponent type reactions for the first time, namely, in a three-component interaction with active methylene nitriles and aromatic aldehydes in order to construct condensed 2-amino-4H-pyran derivatives .

Scientific Research Applications

Multicomponent Synthesis

The compound is involved in the synthesis of new 2-amino-3-R-4-aryl-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine 5,5-dioxides through a multicomponent interaction with arylcarbaldehydes and active methylene nitriles. This process is notable for leading to either the target 2-amino-4H-pyrans or stable triethylammonium salts of bis(1H-2,1-benzothiazin-4(3H)-one 2,2-dioxides), depending on the reactants used. The ability to control the reaction selectivity based on the mechanism's peculiarities showcases the compound's versatility in organic synthesis (Lega, Gorobets, Chernykh, Shishkina, & Shemchuk, 2016).

Hydrogen-Bond Donor Catalysis

Derivatives of this compound have been developed as hydrogen-bond (HB) donor catalysts that bear a benzothiadiazine skeleton, demonstrating similar functionality to thioureas in asymmetric organocatalysis. They have enabled highly enantioselective hydrazination of 1,3-dicarbonyl compounds and promoted isomerization of alkynoates to allenoates with high enantioselectivity. This application highlights its potential in facilitating the synthesis of advanced chiral compounds through organocatalysis (Inokuma, Furukawa, Uno, Suzuki, Yoshida, Yano, Matsuzaki, & Takemoto, 2011).

Synthesis of Benzothiazine Derivatives

This compound serves as a precursor in the synthesis of novel benzothiazine derivatives, highlighting its importance in generating new compounds with potential pharmacological and biological activities. The ease of formylation and reaction with nucleophiles to create new derivatives underscores its utility in the development of new chemical entities (Popov, Volovnenko, & Volovenko, 2013).

Antibacterial and Antifungal Activities

Compounds synthesized from (3E)-1-benzyl-3-{[(2-chlorobenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide have been screened for their antibacterial and antifungal activities. This application is crucial for discovering new antimicrobial agents, reflecting the compound's potential in contributing to the development of novel therapeutic agents (Lega, Chernykh, Zaprutko, Gzella, & Shemchuk, 2017).

properties

IUPAC Name

(3E)-1-benzyl-3-[[(2-chlorophenyl)methylamino]methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O3S/c24-20-12-6-4-10-18(20)14-25-15-22-23(27)19-11-5-7-13-21(19)26(30(22,28)29)16-17-8-2-1-3-9-17/h1-13,15,25H,14,16H2/b22-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRELPWMUPPUUSI-PXLXIMEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNCC4=CC=CC=C4Cl)S2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NCC4=CC=CC=C4Cl)/S2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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